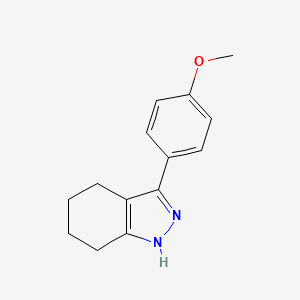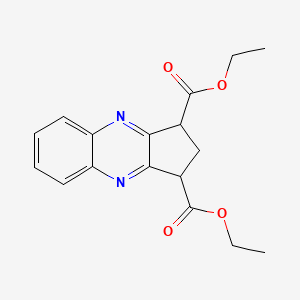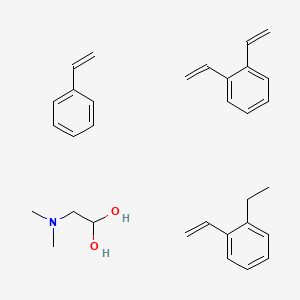
2,6-Dinitro-N-(2-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-N-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H8N4O6. It is characterized by the presence of nitro groups at the 2 and 6 positions on the aniline ring and an additional nitro group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in alcoholic solvents.
Major Products Formed
Reduction: The reduction of this compound typically yields 2,6-diamino-N-(2-aminophenyl)aniline.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-N-(2-nitrophenyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: Similar in structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitroaniline: Lacks the additional nitro group on the phenyl ring.
2,6-Dinitro-N-(4-nitrophenyl)aniline: Has the nitro group at the 4 position on the phenyl ring instead of the 2 position.
Uniqueness
2,6-Dinitro-N-(2-nitrophenyl)aniline is unique due to the specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
56698-04-5 |
|---|---|
Molekularformel |
C12H8N4O6 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
2,6-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-5-2-1-4-8(9)13-12-10(15(19)20)6-3-7-11(12)16(21)22/h1-7,13H |
InChI-Schlüssel |
VZKAEJHHEJIINU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

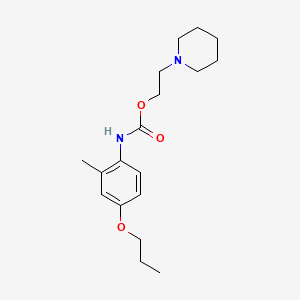
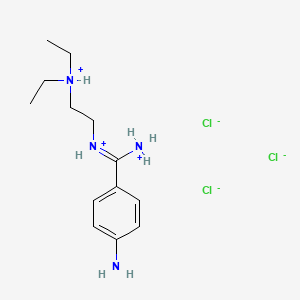
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
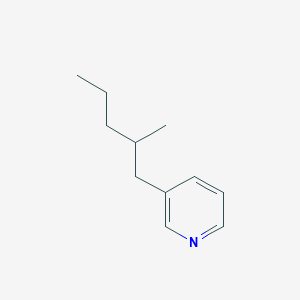

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
